2-((1H-imidazol-2-yl)methyl)aniline
Description
2-((1H-Imidazol-2-yl)methyl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (aminophenyl group) linked via a methylene bridge (–CH₂–) to a 1H-imidazole ring. The imidazole ring, a five-membered structure with two nitrogen atoms at positions 1 and 3, confers basicity and hydrogen-bonding capabilities. The compound’s structure makes it a versatile intermediate in pharmaceutical and materials chemistry, particularly for designing ligands or bioactive molecules .
Properties
CAS No. |
87081-88-7 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C10H11N3/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) |
InChI Key |
KSKKEMJYPOUZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=CN2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The compound’s structural analogs vary in substituents, linker groups, and ring systems. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Analogs
Key Differences and Implications
Linker Groups: The methylene bridge in this compound provides moderate flexibility compared to rigid direct linkages (e.g., 2-(2-Methyl-1H-imidazol-1-yl)aniline) or longer chains (e.g., ethoxy linker in ).
Substituent Effects: Electron-withdrawing groups like chlorine (e.g., ) reduce the electron density of the aniline ring, affecting reactivity in electrophilic substitutions.
Ring Systems :
Physicochemical Properties
- Solubility and Stability : Imidazole-containing compounds generally exhibit moderate water solubility due to the basic nitrogen atoms. Sulfanyl-linked analogs (e.g., ) may display lower solubility but higher lipid membrane permeability.
- Spectral Characterization : FTIR and ¹H NMR data for benzimidazole derivatives (e.g., ) confirm NH stretching (~3400 cm⁻¹) and aromatic C–H vibrations, while imidazole protons resonate at δ 7.2–7.8 ppm in DMSO-d₆ .
Critical Notes
Contradictions : While benzimidazole derivatives show anti-HCV activity , imidazole analogs may require structural optimization (e.g., fused rings or specific substituents) for similar efficacy.
Safety and Handling : Sulfanyl and chloro-substituted analogs (e.g., ) may pose toxicity risks, necessitating careful handling.
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